molecular formula C11H15NO B2544551 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 630407-52-2

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2544551
CAS No.: 630407-52-2
M. Wt: 177.247
InChI Key: WRHBHXZLVGXOTR-UHFFFAOYSA-N
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Description

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant biological and pharmacological properties. This compound features an ethoxy group at the 6th position of the tetrahydroisoquinoline ring, which can influence its chemical behavior and biological activity.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Ethyl halides, bases like sodium hydride (NaH).

Major Products:

    Oxidation: Nitrones.

    Reduction: Decahydroisoquinoline.

    Substitution: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

Scientific Research Applications

The applications of 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline span multiple disciplines:

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing complex organic molecules and natural product analogs. Its structural characteristics allow for modifications that can lead to novel compounds with desired properties.

Biology

  • Neuroprotective Properties : Research indicates that derivatives of tetrahydroisoquinolines exhibit neuroprotective effects. Studies are exploring their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .

Medicine

  • Therapeutic Development : The compound is being investigated for its potential use in developing therapeutic agents targeting neurodegenerative disorders. Its action may involve inhibiting acetylcholinesterase activity, which is crucial in managing symptoms related to Alzheimer's disease .

Industry

  • Synthesis of Fine Chemicals : In industrial applications, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its properties make it suitable for various formulations in drug development.

Case Study 1: Neuroprotective Effects

A study published in MDPI explored the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could mitigate cell death and promote survival pathways .

Case Study 2: Acetylcholinesterase Inhibition

Research highlighted in a patent document demonstrated that specific derivatives of tetrahydroisoquinoline exhibited significant inhibition of acetylcholinesterase activity. This property positions them as promising candidates for developing treatments for Alzheimer's disease .

Data Tables

Application AreaDescriptionPotential Impact
ChemistryBuilding block for organic synthesisEnables the creation of complex molecules
BiologyNeuroprotective researchPotential treatments for neurodegenerative diseases
MedicineTherapeutic agent developmentTargeting cognitive decline in Alzheimer's
IndustryFine chemical synthesisContributes to pharmaceutical advancements

Comparison with Similar Compounds

Uniqueness: 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the ethoxy group, which can influence its lipophilicity, reactivity, and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Biological Activity

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline (6-Et-THIQ) is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds, known for their significant biological and pharmacological properties. This compound features an ethoxy group at the 6th position of the tetrahydroisoquinoline ring, which influences its chemical behavior and biological activity. THIQ derivatives have been extensively studied for their diverse biological activities, including neuroprotective, anti-inflammatory, and potential antitumor effects.

The biological activity of 6-Et-THIQ is primarily attributed to its interaction with various biochemical pathways. THIQs can exert their effects through several mechanisms:

  • Binding Interactions : They can bind to specific biomolecules, affecting cellular functions.
  • Enzyme Inhibition/Activation : THIQs may inhibit or activate enzymes involved in critical metabolic pathways.
  • Gene Expression Modulation : They can influence gene expression patterns, leading to altered cellular responses.

Target Pathways

Research indicates that 6-Et-THIQ may affect multiple targets related to neurodegenerative disorders and infectious diseases. The compound shows promise in:

  • Neuroprotection : By potentially modulating pathways involved in neuronal survival and inflammation.
  • Antiviral Activity : Some studies have highlighted its potential against viral pathogens like SARS-CoV-2, showcasing its inhibitory effects on viral replication in cell cultures .

Case Studies and Research Findings

  • Neuroprotective Properties :
    • A study demonstrated that THIQ derivatives exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential therapeutic application for conditions like Parkinson's disease .
  • Antiviral Activity Against SARS-CoV-2 :
    • Research revealed that certain THIQ derivatives showed significant antiviral activity against SARS-CoV-2 in vitro. One compound exhibited an EC50 value of 3.15 μM with a selective index exceeding 63.49, indicating strong antiviral potential .
  • Cytotoxicity Studies :
    • A quantitative structure-activity relationship (QSAR) analysis indicated that the cytotoxicity of various THIQ derivatives correlates with their molecular size and hydrophobicity. This relationship can guide the development of more effective compounds .

Summary of Biological Activities

Activity TypeDescription
NeuroprotectiveReduces oxidative stress; potential treatment for neurodegenerative diseases.
AntiviralInhibits replication of viruses such as SARS-CoV-2; effective in vitro with low EC50 values.
AntitumorExhibits cytotoxic effects against cancer cell lines; further studies needed for clinical relevance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline derivatives?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A widely used approach includes:

  • Step 1 : Condensation of phenethylamine derivatives with carbonyl compounds (e.g., ethyl chloroformate) to form intermediates.
  • Step 2 : Cyclization under acidic or basic conditions to construct the tetrahydroisoquinoline core.
  • Step 3 : Introduction of the ethoxy group at the 6-position via nucleophilic substitution (e.g., using ethyl bromide or ethoxyacetyl chloride) .
  • Key Reagents : Sodium borohydride (NaBH₄) for reductions, tert-butyl hydroperoxide (TBHP) for oxidations, and alkyl halides for substitutions .

Table 1 : Comparison of Synthetic Routes

Starting MaterialReagents/ConditionsYield (%)Reference
PhenethylaminePOCl₃, toluene78
6-Hydroxy-THIQ*Ethyl bromide, K₂CO₃65
*THIQ = Tetrahydroisoquinoline

Q. Which spectroscopic techniques are critical for characterizing 6-Ethoxy-tetrahydroisoquinoline compounds?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group at C6) and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving ambiguities in stereochemistry or hydrogen-bonding networks in crystalline derivatives .
  • IR Spectroscopy : To identify functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) .

Q. What core pharmacological activities are associated with 6-Ethoxy-tetrahydroisoquinoline scaffolds?

  • Methodological Answer :

  • Neuropharmacology : Modulates dopamine and serotonin receptors due to structural similarity to endogenous alkaloids .
  • Enzyme Inhibition : Potent activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE) in vitro .
  • Antimicrobial Properties : Demonstrated against Gram-positive bacteria (e.g., S. aureus) via membrane disruption assays .

Properties

IUPAC Name

6-ethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11/h3-4,7,12H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHBHXZLVGXOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(CNCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of 2-(3-ethoxy-phenyl)-ethylamine (7.0 g, 42 mmol) and 37% aqueous formaldehyde solution (3.5 mL) was heated at 110° C. for 30 minutes. The stirring was stopped and the upper water layer was removed by pipette. To the resulting mixture water (5.25 mL) and concentrated HCl (10.5 mL) were added followed by heating 100° C. for 30 minutes. After allowing to cool to room temperature the mixture was evaporated to dryness and recrystallised from acetone yielding the subtitled compound as a cream solid (2.73 g). MH+ 178. 1H NMR δ (DMSO) 1.27-1.35 (3H, t), 2.88-3.03 (2H, t), 3.18-3.40 (2H, br, t), 3.95-4.08 (2H, q), 4.10-4.22 (2H, m), 6.74-6.85 (2H, m), 7.05-7.15 (1H, m), 9.33-9.55 (2H, br.s).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One

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